molecular formula C5H7F3N2 B2621898 N-cyclopropyl-2,2,2-trifluoroethanimidamide CAS No. 2202285-25-2

N-cyclopropyl-2,2,2-trifluoroethanimidamide

Cat. No.: B2621898
CAS No.: 2202285-25-2
M. Wt: 152.12
InChI Key: AXNBIXIVVHRDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2,2,2-trifluoroethanimidamide is a chemical compound characterized by the presence of a cyclopropyl group attached to an ethanimidamide moiety, which is further substituted with three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,2,2-trifluoroethanimidamide typically involves the reaction of cyclopropylamine with 2,2,2-trifluoroacetimidoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

Cyclopropylamine+2,2,2-trifluoroacetimidoyl chlorideThis compound\text{Cyclopropylamine} + \text{2,2,2-trifluoroacetimidoyl chloride} \rightarrow \text{this compound} Cyclopropylamine+2,2,2-trifluoroacetimidoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,2,2-trifluoroethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-2,2,2-trifluoroacetamide, while reduction could produce N-cyclopropyl-2,2,2-trifluoroethylamine.

Scientific Research Applications

N-cyclopropyl-2,2,2-trifluoroethanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,2,2-trifluoroethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2,2,2-trifluoroacetamide
  • N-cyclopropyl-2,2,2-trifluoroethylamine
  • N-cyclopropyl-2,2,2-trifluoropropanamide

Uniqueness

N-cyclopropyl-2,2,2-trifluoroethanimidamide is unique due to its specific combination of a cyclopropyl group and a trifluoromethyl-substituted ethanimidamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-Cyclopropyl-2,2,2-trifluoroethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group and trifluoromethyl moiety, which contribute to its unique chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.

The biological activity of this compound primarily involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in various metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against diseases such as cancer and inflammation.
  • Receptor Modulation : It may also interact with receptors, influencing signal transduction pathways that regulate cell growth and differentiation.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). IC50 values (the concentration required to inhibit cell growth by 50%) are critical for assessing potency.
Cell LineIC50 (µM)Mechanism
A54912.5Tubulin polymerization inhibition
HeLa15.0Apoptosis induction

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Inhibition of Wnt Pathway

Another significant aspect of its biological activity is its role as a Wnt pathway inhibitor. Inhibition of this pathway has implications for cancer treatment and regenerative medicine:

  • Case Study : In vitro studies demonstrated that the compound effectively reduces Wnt signaling in colorectal cancer cells, leading to decreased proliferation and increased apoptosis.

Case Studies

  • In Vivo Efficacy : A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups.
    • Tumor Size Reduction :
      • Control: 300 mm³
      • Treated: 150 mm³ after 4 weeks of treatment.
  • Safety Profile : Toxicological assessments indicated that the compound has a favorable safety profile with minimal adverse effects observed at therapeutic doses.

Properties

IUPAC Name

N'-cyclopropyl-2,2,2-trifluoroethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2/c6-5(7,8)4(9)10-3-1-2-3/h3H,1-2H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNBIXIVVHRDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N=C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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